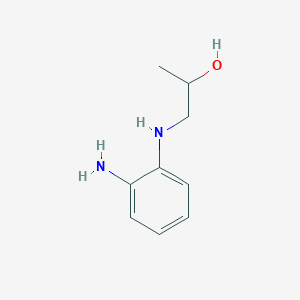

1-(2-Aminoanilino)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

63346-84-9 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(2-aminoanilino)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,7,11-12H,6,10H2,1H3 |

InChI Key |

KTWWHIHDINCLMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=CC=C1N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoanilino)propan-2-ol: Structure, Properties, and Synthetic Considerations

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(2-Aminoanilino)propan-2-ol is not extensively documented in publicly available scientific literature. Consequently, this guide has been constructed by analyzing its constituent chemical moieties and referencing data from structurally analogous compounds. Predicted properties and hypothetical protocols are clearly identified and should be treated as such. All experimental work should be preceded by a thorough literature search and appropriate safety assessments.

Executive Summary

1-(2-Aminoanilino)propan-2-ol is a chiral amino alcohol derivative of o-phenylenediamine. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a secondary alcohol, suggests a rich chemical reactivity and potential for diverse applications. The presence of multiple hydrogen bond donors and acceptors implies significant intermolecular interactions, influencing its physical properties and its potential as a ligand or a precursor in pharmaceutical synthesis. This guide provides a theoretical framework for understanding its chemical identity, predicted physicochemical properties, a plausible synthetic route, and its potential utility in research and development.

Chemical Identity and Structure

The fundamental identity of 1-(2-Aminoanilino)propan-2-ol is defined by its molecular structure, which combines an aromatic diamine with an aliphatic amino alcohol side chain.

-

IUPAC Name: 1-((2-aminophenyl)amino)propan-2-ol

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

Key Structural Features:

-

o-Phenylenediamine Core: An aromatic ring substituted with two amino groups in an ortho configuration. One amine is primary, and the other is secondary, forming a link to the side chain.

-

Propan-2-ol Side Chain: A three-carbon chain with a hydroxyl group on the second carbon and the amino linkage on the first.

-

Chiral Center: The second carbon of the propanol chain (bearing the hydroxyl group) is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

-

Caption: Chemical structure of 1-(2-Aminoanilino)propan-2-ol.

Predicted Physicochemical Properties

Lacking direct experimental data, the properties of 1-(2-Aminoanilino)propan-2-ol are predicted based on analogous compounds like 2-anilinoethanol[1][2][3], 1-aminopropan-2-ol[4][5], and o-phenylenediamine[6][7].

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Appearance | Colorless to brown solid/liquid | o-Phenylenediamine is a crystalline solid that darkens upon exposure to air and light[6][8]. Amino alcohols are often colorless liquids[5]. The final compound is likely a viscous liquid or low-melting solid that is susceptible to oxidation. |

| Boiling Point | > 260 °C | o-Phenylenediamine boils at ~257 °C[7], and 2-anilinoethanol boils at ~287 °C[1]. The increased molecular weight and hydrogen bonding capability suggest a high boiling point. |

| Melting Point | 20 - 50 °C | This is a broad estimate. o-Phenylenediamine melts around 102 °C[7], while many simple anilino alcohols are liquids at room temperature[1][3]. The final value will depend on crystalline packing efficiency. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO). Slightly soluble in hot water. | The aromatic ring reduces water solubility, but the three polar functional groups (two amines, one alcohol) capable of hydrogen bonding will confer solubility in polar solvents and some miscibility with water, likely increasing with heat[3][7]. |

| pKa | Two predicted values: ~4.5 (aromatic amine) and ~9.5 (aliphatic amine) | The aromatic amine is significantly less basic due to delocalization of the lone pair into the benzene ring, similar to aniline. The aliphatic secondary amine will be more basic, comparable to other amino alcohols. |

Hypothetical Synthesis and Characterization

A plausible and common strategy for synthesizing N-alkylated anilines with an alcohol functionality is the nucleophilic ring-opening of an epoxide.

Proposed Synthetic Pathway: Nucleophilic Ring-Opening

The most direct route to 1-(2-Aminoanilino)propan-2-ol involves the reaction of o-phenylenediamine with propylene oxide. In this reaction, one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.

Causality of Experimental Design:

-

Nucleophilic Attack: The amino groups of o-phenylenediamine are nucleophilic. The reaction is initiated by the attack of a lone pair from a nitrogen atom on a carbon of the propylene oxide ring.

-

Regioselectivity: The attack can occur at either the less substituted carbon (C1) or the more substituted carbon (C2) of propylene oxide. Under neutral or basic conditions, the attack is sterically driven and preferentially occurs at the less hindered C1 position, yielding the desired 1-(aminoanilino)propan-2-ol product. An acidic catalyst would favor attack at the more substituted carbon, leading to the isomeric product 2-(aminoanilino)propan-1-ol.

-

Solvent: A protic solvent like ethanol or methanol can facilitate the reaction by protonating the oxygen of the epoxide, making the ring more susceptible to opening, and can also serve to solvate the reactants.

-

Temperature: The reaction is typically exothermic but may require initial heating to overcome the activation energy. Controlling the temperature is crucial to prevent side reactions, such as polymerization of the propylene oxide or di-alkylation of the diamine.

Hypothetical Experimental Protocol

WARNING: o-Phenylenediamine is toxic and a suspected carcinogen/mutagen[9]. Propylene oxide is a highly flammable, volatile, and carcinogenic liquid[10][11][12]. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

-

Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of methanol.

-

Reagent Addition: Gently heat the solution to 40-50 °C. Add propylene oxide (6.4 g, 0.11 mol, 1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour. Maintain the temperature below 60 °C. A slight excess of propylene oxide is used to ensure complete consumption of the diamine.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 50 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 1-(2-Aminoanilino)propan-2-ol product from unreacted starting material and potential di-substituted byproducts.

Caption: Hypothetical workflow for the synthesis of 1-(2-Aminoanilino)propan-2-ol.

Potential Applications in Drug Development and Research

The bifunctional nature of 1-(2-Aminoanilino)propan-2-ol makes it a potentially valuable building block in medicinal chemistry and materials science.

-

Precursor for Heterocyclic Compounds: o-Phenylenediamines are cornerstone reagents for synthesizing benzimidazoles, quinoxalines, and phenazines[7][13]. The hydroxyl and secondary amine groups on the side chain of this specific molecule could be used to introduce chirality or further functionalization into these important heterocyclic scaffolds.

-

Pharmaceutical Intermediate: Amino alcohols are a common structural motif in many active pharmaceutical ingredients (APIs)[14]. This compound could serve as a precursor for developing novel therapeutic agents. The anilino group can participate in hydrogen bonding and π-stacking interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies.

-

Ligand for Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric synthesis. The multiple coordination sites (two nitrogens, one oxygen) in 1-(2-Aminoanilino)propan-2-ol could allow it to form stable complexes with transition metals for use in catalytic processes.

Safety and Handling

Based on its constituent parts, 1-(2-Aminoanilino)propan-2-ol should be handled as a hazardous substance.

-

Toxicity: o-Phenylenediamine is toxic if swallowed, harmful in contact with skin, and is a suspected mutagen and carcinogen[9]. Aromatic amines should always be handled with extreme caution.

-

Irritation: Amino alcohols can be corrosive and cause severe skin and eye irritation[5].

-

Handling: Use in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. The compound is likely sensitive to air and may darken over time[6].

References

-

Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved February 6, 2026, from [Link]

-

Shaanxi BLOOM Tech Co., Ltd. (n.d.). 2-Anilinoethanol CAS 122-98-5 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Propylene oxide. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2004). Effect of polymerization conditions on o-phenylenediamine and o-phenetidine oxidative copolymers. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

-

ResearchGate. (n.d.). Initial reaction course of o-phenylenediamine (OPD) (5 mM) and glucose (5 mM) in buffer catalyzed by various enzymatic systems. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Propylene Oxide. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. Retrieved February 6, 2026, from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2025). What are the chemical properties of 2-Anilinoethanol?. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol.

-

Chemsrc. (2025). 2-Anilinoethanol | CAS#:122-98-5. Retrieved February 6, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-, (.+/-.)-. Retrieved February 6, 2026, from [Link]

-

DrugBank Online. (n.d.). 1-(2-hydroxypropylamino)propan-2-ol. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Characterization of the reaction of 2-amino-2-methyl-1-propanol with.... Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Aniline ethanol. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved February 6, 2026, from [Link]

-

Scribd. (n.d.). o-Phenylenediamine: Uses & Reactions. Retrieved February 6, 2026, from [Link]

-

Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved February 6, 2026, from [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. 2-Anilinoethanol | 122-98-5 [chemicalbook.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 5. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 6. o-Phenylenediamine | 95-54-5 [chemicalbook.com]

- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. Propylene oxide - Wikipedia [en.wikipedia.org]

- 11. Propylene oxide | 75-56-9 [chemicalbook.com]

- 12. CAS 75-56-9: (±)-Propylene oxide | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

Solubility profile of 1-(2-Aminoanilino)propan-2-ol in organic solvents

The following technical guide details the solubility profile and characterization framework for 1-(2-Aminoanilino)propan-2-ol , synthesized via the ring-opening reaction of propylene oxide with o-phenylenediamine.

Executive Summary

1-(2-Aminoanilino)propan-2-ol (Synonym: N-(2-hydroxypropyl)-o-phenylenediamine) is a bifunctional intermediate exhibiting amphiphilic character due to the presence of an aromatic diamine core and a hydroxyalkyl tail.[1] While specific literature solubility data for this derivative is sparse compared to its parent compound (o-phenylenediamine), its physicochemical behavior can be accurately predicted and determined using Structure-Property Relationship (SPR) analysis and standardized gravimetric protocols.

This guide provides a theoretical solubility map, a definitive experimental determination protocol, and purification strategies based on differential solubility.

Part 1: Chemical Identity & Theoretical Solubility Map

Chemical Structure & Properties

The molecule combines a lipophilic aromatic ring with hydrophilic amine and hydroxyl functionalities. This "push-pull" polarity dictates its solvent compatibility.

-

IUPAC Name: 1-((2-Aminophenyl)amino)propan-2-ol

-

Molecular Formula:

[2] -

Molecular Weight: 166.22 g/mol

-

Physical State: Typically a viscous, dark amber oil or low-melting solid (due to disruption of crystal packing relative to o-phenylenediamine).

-

Key Functional Groups:

-

Primary Amine (

): H-bond donor/acceptor. -

Secondary Amine (

): H-bond donor/acceptor. -

Secondary Alcohol (

): Strong H-bond capability. -

Aromatic Ring:

interactions, lipophilic character.

-

Predictive Solubility Profile (SPR Analysis)

Based on the Hansen Solubility Parameters (HSP) of constituent groups, the compound exhibits a broad solubility window in polar organic solvents but limited solubility in aliphatic hydrocarbons.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bonding match with hydroxyl/amine groups. |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Dipolar interactions stabilize the polar amine/alcohol segments. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable interaction with the aromatic core and amine lone pairs. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good solubility; useful for extraction but may require heating for high concentrations. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Soluble at elevated temperatures; likely to crystallize/oil out upon cooling. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble / Very Low | Lack of polarity prevents solvation of the amine/alcohol moieties. |

| Water | Water | Moderate | The hydroxypropyl chain aids water solubility, but the hydrophobic aromatic ring limits it compared to smaller amino alcohols. |

Part 2: Experimental Determination Protocol

Since exact literature values vary by synthesis purity, researchers must establish an empirical solubility curve. The following Saturation Shake-Flask Method is the gold standard for generating reproducible data.

Reagents & Equipment

-

Solvents: HPLC Grade (MeOH, DCM, Toluene, Hexane).

-

Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Step-by-Step Workflow

Figure 1: Standardized Solubility Determination Workflow.

Detailed Protocol

-

Preparation: Add excess 1-(2-Aminoanilino)propan-2-ol (approx. 500 mg) to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate the mixture at 25°C ± 0.5°C for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-warmed 0.45 µm PTFE filter to remove undissolved material.

-

Quantification (Gravimetric Method):

-

Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed tared vial.

-

Evaporate solvent under a nitrogen stream or vacuum.

-

Dry residue to constant weight.

-

Calculation:

(mg/mL).

-

Part 3: Applications in Purification & Synthesis[3]

Understanding the solubility differential between the product and the starting material (o-phenylenediamine, OPD) is critical for process development.

Solubility Differential Table

| Compound | Water (Cold) | Toluene (Hot) | Toluene (Cold) | Hexane |

| o-Phenylenediamine (OPD) | Slightly Soluble | Soluble | Crystallizes | Insoluble |

| 1-(2-Aminoanilino)propan-2-ol | More Soluble | Soluble | Remains Soluble | Insoluble |

Purification Strategy

Problem: The reaction often leaves unreacted OPD. Solution: Exploiting the hydrophilicity shift . The hydroxypropyl group makes the product significantly more polar than OPD.

Recommended Workup:

-

Reaction Solvent: Perform synthesis in Toluene or Ethanol .

-

Isolation:

-

If in Toluene: Cool the reaction mixture to 0-5°C. Unreacted OPD often crystallizes out more readily than the alkylated product (which acts as an oil). Filter off OPD.

-

Acid/Base Extraction: Dissolve mixture in DCM. Wash with weak acidic water (pH ~4-5). The more basic aliphatic amine of the product may protonate and partition into water preferentially compared to the weaker aromatic amine of OPD (though selectivity requires fine pH control).

-

Recrystallization: Use a mixture of Ethyl Acetate/Hexane . Dissolve in hot Ethyl Acetate, then add Hexane until turbid. Cool to precipitate.

-

Figure 2: Purification logic based on solubility differences in non-polar aromatic solvents.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

-

Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[3][4] (Reference for o-phenylenediamine baseline data).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][4] (Source for Group Contribution Method methodology).

-

PubChem. Compound Summary for o-Phenylenediamine. National Library of Medicine. Link[4]

Sources

Technical Guide: Stability of N-Substituted o-Phenylenediamine Derivatives in Air

This guide provides an in-depth technical analysis of the stability, degradation mechanisms, and handling protocols for N-substituted o-phenylenediamine (OPD) derivatives. It is designed for researchers requiring high-purity substrates for pharmaceutical synthesis, ligand design, and materials science.

Executive Summary

N-substituted o-phenylenediamines are critical intermediates in the synthesis of benzimidazoles, quinoxalines, and coordination complexes. However, they exhibit significant instability in aerobic environments. Unlike simple anilines, the ortho-diamine motif creates a high-energy Highest Occupied Molecular Orbital (HOMO), rendering these compounds exceptionally prone to one-electron oxidation.

Key Insight: N-substitution (particularly alkylation) generally decreases the oxidation potential, making the derivative more sensitive to air than the parent o-phenylenediamine. While the parent compound turns brown over weeks, N-alkylated derivatives can degrade into dark oils or tars within hours to days if left as free bases. Long-term stability is only achievable through protonation (salt formation) or rigorous exclusion of oxygen.

The Chemical Basis of Instability

The instability of OPD derivatives is not random; it is a direct consequence of their electronic structure.

Electronic Effects of N-Substitution

The stability of the OPD core is governed by the availability of the nitrogen lone pairs.

-

Parent OPD: The two amino groups exert a synergistic electron-donating effect (+M effect), raising the electron density of the benzene ring and lowering the oxidation potential (~ +0.05 V to +0.3 V vs Ag/AgCl depending on pH).

-

N-Alkyl Substitution: Alkyl groups are electron-donating (+I effect). Replacing a hydrogen with a methyl or ethyl group increases the electron density on the nitrogen, making it a better nucleophile and, crucially, easier to oxidize.

-

Result: N-Methyl-o-phenylenediamine is less stable than o-phenylenediamine.

-

-

N-Aryl Substitution: Aryl groups can delocalize the lone pair, potentially raising the oxidation potential slightly compared to alkyls, but the extended conjugation often leads to stabilized radical intermediates that facilitate further coupling reactions.

The Degradation Mechanism (Auto-oxidation)

The degradation is an oxidative coupling process. It proceeds via a radical cation intermediate, often leading to the formation of colored phenazines or oligomeric quinone imines.

Figure 1: Oxidative Degradation Pathway of OPD Derivatives

Caption: Mechanistic pathway of o-phenylenediamine oxidation. N-alkylation accelerates the initial electron transfer step.

Comparative Stability Data

The following table summarizes the relative stability of common derivatives based on electronic principles and experimental observations.

| Derivative Type | Substituent Effect | Relative Oxidation Potential | Stability in Air (Free Base) | Primary Degradation Product |

| o-Phenylenediamine | Baseline | Baseline | Moderate (Days/Weeks) | 2,3-Diaminophenazine (Brown solid) |

| N-Methyl-OPD | Electron Donating (+I) | Lower (Easier to oxidize) | Low (Hours/Days) | Complex Tars / Methyl-phenazines |

| N,N-Dimethyl-OPD | Strong e- Donating | Lowest | Very Low | Rapid darkening; Radical cations (Wurster's type) |

| N-Phenyl-OPD | Conjugation / Steric | Moderate | Moderate to Low | Indamine dyes / Phenazines |

| 4-Nitro-OPD | Electron Withdrawing (-M) | Higher (Harder to oxidize) | High | Stable solid |

Critical Note: While N,N-disubstitution prevents the formation of phenazines (which requires primary amines for cyclization), it does not prevent oxidation. Instead, these derivatives form stable radical cations (intensely colored) or polymerize into non-cyclic oligomers.

Experimental Protocols for Handling & Assessment

Assessing Purity and Stability

Before using an OPD derivative in a critical step, assess its quality. Visual inspection is the first line of defense: pure OPDs are white to pale beige. Pink, red, or black coloration indicates significant oxidation.

Protocol: NMR Assessment of Degradation

-

Solvent: Use DMSO-d6 or CD3OD . Avoid CDCl3 if possible, as traces of HCl in chloroform can catalyze further decomposition or shift equilibria.

-

Preparation: Prepare the sample immediately before acquisition.

-

Signals to Watch:

-

Broadening of the -NH proton signals (if using DMSO).

-

Appearance of new aromatic peaks downfield (7.5 - 8.5 ppm), indicative of phenazine or quinone protons.

-

Loss of integration in the ortho-proton region relative to the substituent methyl/alkyl group.

-

Stabilization via Salt Formation (Recommended Storage)

The most effective method to stabilize N-substituted OPDs is to convert them into their dihydrochloride or sulfate salts. Protonation of the nitrogen lone pairs removes the electron density required for the initial oxidation step.

Procedure: Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the crude/darkened amine in a minimal amount of degassed Ethanol or Methanol.

-

Filtration: If insoluble black particles (polymers) are present, filter through a 0.2 µm PTFE syringe filter or a pad of Celite under nitrogen.

-

Acidification: Dropwise add concentrated HCl (12M) or HCl in dioxane/ether while cooling on ice.

-

Precipitation: The salt is often less soluble in ethanol. Add diethyl ether to force precipitation if necessary.

-

Collection: Filter the white/off-white precipitate under inert atmosphere (Schlenk frit) or quickly in air if washing immediately with ether.

-

Drying: Dry under high vacuum.

-

Result: The HCl salt is stable at room temperature for months/years if kept dry.

-

Handling Free Bases

If the free base is required for a reaction (e.g., nucleophilic substitution):

-

Liberate in situ: Use the stable HCl salt and add a stoichiometric base (TEA, DIPEA, NaH) directly in the reaction vessel under Argon.

-

Schlenk Technique: If isolating the free base, perform all operations (extraction, evaporation) under Nitrogen.

-

Degassing: Ensure all solvents are sparged with inert gas. Dissolved oxygen is sufficient to turn N-methyl-OPD pink within minutes.

Safety & Toxicology

-

Sensitization: OPD derivatives are potent skin sensitizers. They can cause allergic dermatitis.

-

Carcinogenicity: Many phenylenediamines are suspected carcinogens or mutagens.

-

PPE: Double gloving (Nitrile) is recommended. Use a fume hood to avoid inhaling dusts, which can be highly irritating to the respiratory tract.

References

-

Electrochemical Polymerization and Oxid

-

Sensor Applications & Oxid

-

Phenazine Form

-

General Stability and Properties

-

Oxid

- Title: Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calcul

- Source: Physical Chemistry Chemical Physics (RSC).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aksci.com [aksci.com]

- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. osha.gov [osha.gov]

A Comprehensive Technical Guide to the Epoxide Ring-Opening Reactions of 1,2-Diaminobenzene for Synthetic and Medicinal Chemistry

Abstract: The reaction between 1,2-diaminobenzene (ortho-phenylenediamine, OPD) and epoxides represents a cornerstone transformation in modern organic synthesis. This guide provides an in-depth exploration of the mechanistic principles, practical execution, and strategic applications of this reaction. We will dissect the factors governing the nucleophilic ring-opening of the strained epoxide ring by the diamine, focusing on the critical aspects of regioselectivity and stereoselectivity. Furthermore, this document details the subsequent domino reactions that leverage the initial adducts to construct high-value heterocyclic scaffolds, most notably quinoxalines. Detailed, field-proven protocols are provided for the synthesis of both the intermediate β-amino alcohols and the final quinoxaline products. This guide is intended for researchers, chemists, and drug development professionals who seek to harness the synthetic power of this reaction for applications ranging from medicinal chemistry to materials science.

Section 1: The Strategic Importance of the 1,2-Diaminobenzene-Epoxide Reaction

The utility of this reaction stems from the unique and complementary chemical nature of its two components.

The Epoxide: A Strained but Versatile Electrophile

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (a combination of angle and torsional strain), which makes them highly susceptible to ring-opening reactions by nucleophiles.[1][2][3] Unlike typical ethers that require harsh acidic conditions for cleavage, the inherent strain in epoxides provides a powerful thermodynamic driving force for the reaction, allowing it to proceed under a wide range of conditions.[2][4] This reactivity makes epoxides exceptional three-carbon synthons, enabling the introduction of vicinal (1,2-) functional groups with defined stereochemistry.

1,2-Diaminobenzene (OPD): A Privileged Dinucleophile and Heterocycle Precursor

1,2-Diaminobenzene is a versatile aromatic building block featuring two adjacent nucleophilic amino groups. This unique arrangement allows OPD to act not only as a simple nucleophile in the initial epoxide ring-opening but also as a precursor for a vast array of heterocyclic systems through subsequent intramolecular cyclization reactions. Its reaction with epoxides is particularly valuable as it paves the way for the synthesis of β-amino alcohols and, subsequently, quinoxaline derivatives, which are prominent scaffolds in pharmacologically active compounds.[5][6][7]

Core Reaction Products and Their Significance

The reaction of OPD with an epoxide primarily yields two classes of valuable products:

-

β-Amino Alcohols: The direct product of the nucleophilic attack is a 1-(2-aminophenylamino)-2-alkanol. These vicinal amino alcohols are critical structural motifs found in numerous biologically active molecules and serve as chiral auxiliaries in asymmetric synthesis.[5][8]

-

Quinoxalines: Through a subsequent intramolecular cyclization and oxidation sequence, the initially formed β-amino alcohol can be converted into a quinoxaline.[9][10] Quinoxalines are a privileged class of nitrogen-containing heterocycles found in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[6][7][10]

Section 2: Mechanistic Deep Dive - Controlling Regio- and Stereoselectivity

The predictive power of a synthetic chemist lies in understanding and controlling the reaction mechanism. For the epoxide ring-opening, the outcome is dictated by a nuanced interplay between reaction conditions and substrate electronics, primarily falling into two mechanistic regimes.[11]

The Fundamental Dichotomy: SN1-like vs. SN2-like Pathways

The regioselectivity of the ring-opening—which of the two epoxide carbons the amine attacks—depends on whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise SN1-like mechanism.[2][12][13]

-

SN2 Pathway (Basic/Neutral Conditions): With strong nucleophiles or under neutral/basic conditions, the reaction follows a classic SN2 trajectory. The nucleophile (in this case, the amino group of OPD) attacks the less sterically hindered carbon of the epoxide, leading to the "anti-Markovnikov" product.[2][4] The driving force is the relief of ring strain initiated by the potent nucleophile.[2]

-

SN1-like Pathway (Acidic Conditions): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[14][15] This protonation weakens the C-O bonds and imparts significant partial positive charge on the epoxide carbons. The transition state gains substantial carbocation-like character.[16] Consequently, the nucleophile, which may be weak, preferentially attacks the more substituted carbon—the one that can better stabilize the developing positive charge.[16][17][18]

Uncatalyzed & Nucleophilic Pathways

In the absence of a strong acid catalyst, the amino group of OPD acts as the nucleophile, directly attacking the epoxide ring. The reaction proceeds via an SN2 mechanism.

Caption: SN2 mechanism for OPD and epoxide reaction.

Acid-Catalyzed & Lewis Acid-Mediated Pathways

The presence of an acid catalyst dramatically alters the regiochemical outcome. The initial and rapid protonation of the epoxide oxygen activates the electrophile for attack by the weaker nucleophile.

Caption: SN1-like mechanism for acid-catalyzed ring opening.

Causality of Regioselectivity with OPD: A Nuanced Case

While OPD is a basic amine, it is a relatively weak nucleophile compared to aliphatic amines or alkoxides. This leads to interesting regiochemical behavior. For instance, in the reaction of styrene oxide with aromatic amines, nucleophilic attack occurs preferentially at the more substituted benzylic carbon, even in the absence of a strong acid catalyst.[5] This is an SN1-like result. The causality lies in the electronic stabilization of the transition state; the benzylic carbon can better accommodate the partial positive charge that develops during C-O bond cleavage, making this pathway energetically favorable over attack at the less substituted primary carbon.[5] The use of specific catalysts, such as silica-bonded S-sulfonic acid, can further enhance this regioselectivity and accelerate the reaction.[5]

Stereochemical Outcomes: The Invariable trans-Addition

Regardless of the mechanistic pathway (SN1-like or SN2), the ring-opening is stereospecific. The reaction proceeds via a backside attack, where the nucleophile approaches from the face opposite to the C-O bond that is breaking.[4][13][17] This results in an inversion of configuration at the carbon center being attacked and leads exclusively to the trans-1,2-amino alcohol product.[13][17]

Section 3: From Adduct to Heterocycle - The Synthesis of Quinoxalines

One of the most powerful applications of the OPD-epoxide reaction is its use in domino reactions to synthesize quinoxalines. This multi-step, often one-pot, process involves the initial aminolysis followed by an intramolecular cyclization and a final oxidation step.

Sources

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 6. longdom.org [longdom.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. tsijournals.com [tsijournals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. echemi.com [echemi.com]

- 16. Khan Academy [khanacademy.org]

- 17. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note: Optimizing Reaction Conditions for o-Phenylenediamine and Propylene Oxide

Executive Summary

The reaction between o-phenylenediamine (OPD) and propylene oxide (PO) represents a critical entry point for synthesizing

While the reaction appears deceptively simple, it is governed by a competition between mono-alkylation , bis-alkylation , and polymerization of the epoxide. This guide provides optimized protocols to maximize the yield of the mono-alkylated intermediate (N-(2-hydroxypropyl)-benzene-1,2-diamine) and outlines the trajectory for its conversion to bioactive heterocycles.

Key Optimization Takeaway: The use of protic solvents (water) or Lewis Acid catalysis (

Safety & Handling (Critical)

WARNING: Propylene Oxide is a Group 2B Carcinogen , a mutagen, and an extremely flammable liquid (Flash point: -37°C).

-

Engineering Controls: All manipulations must occur in a certified chemical fume hood.

-

PPE: Butyl rubber gloves are required (standard nitrile offers insufficient breakthrough protection against PO).

-

Storage: PO must be stored in a flammables cabinet, ideally at <25°C, to prevent autopolymerization.

-

Quenching: Residual PO should be quenched with aqueous sulfuric acid before disposal.

Mechanistic Insight & Regiochemistry

The reaction is a nucleophilic attack of the aromatic amine (OPD) on the epoxide ring (PO).

The Regioselectivity Challenge

Propylene oxide is an asymmetric epoxide. The nucleophilic attack can occur at:

- -Carbon (Less substituted): Sterically favored, leading to the secondary alcohol (Major Product).

- -Carbon (More substituted): Electronically favored (if acid-catalyzed via carbocation character), leading to the primary alcohol.

Under neutral or basic conditions, steric factors dominate, favoring attack at the terminal carbon (Path A).

Diagram: Reaction Pathways

Figure 1: Mechanistic pathway showing the dominant route to the mono-alkylated amino-alcohol and potential downstream cyclization.

Optimization Parameters

Solvent Effects: The "Water Promotion" Phenomenon

Unlike aliphatic amines, aromatic amines (OPD) are weak nucleophiles.

-

Organic Solvents (DCM, THF): Reaction is sluggish; requires high temperatures which risk PO polymerization.

-

Water: Water acts as a dual-activation catalyst. It activates the epoxide oxygen via hydrogen bonding and stabilizes the zwitterionic intermediate.

-

Recommendation: Use Water or Ethanol/Water mixtures for green, catalyst-free acceleration.

-

Catalysis: Lewis Acids

To further accelerate the reaction at lower temperatures (preserving regioselectivity), mild Lewis acids are effective.

-

Lithium Perchlorate (

): Highly effective in diethyl ether (LPDE) or acetonitrile. It coordinates to the epoxide oxygen, increasing electrophilicity. -

Solid Acids (Silica, Alumina): Useful for solvent-free grinding protocols (Green Chemistry).

Stoichiometry

-

Target: Mono-alkylation.

-

Ratio: 1.0 : 1.1 (OPD : PO).

-

Note: Excess PO (>1.5 eq) rapidly leads to N,N-bis(2-hydroxypropyl) derivatives due to the enhanced nucleophilicity of the secondary amine formed after the first alkylation.

Experimental Protocols

Protocol A: Green Synthesis (Water-Promoted)

Best for: High purity, simple workup, avoiding heavy metals.

Reagents:

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

Propylene Oxide (11 mmol, 0.77 mL)

-

Deionized Water (5 mL)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend OPD in water.

-

Addition: Add Propylene Oxide dropwise over 5 minutes at room temperature (25°C).

-

Note: The heterogeneity of the mixture is normal initially.

-

-

Reaction: Stir vigorously. The mixture will become homogeneous as the reaction proceeds and the polar amino-alcohol forms.

-

Time: 2–4 hours.[1]

-

Monitoring: Check TLC (EtOAc:Hexane 1:1). OPD (

) should disappear; Product (

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry organic layer over anhydrous

. -

Concentrate under reduced pressure.

-

-

Purification: Recrystallization from Ethanol/Ether or column chromatography if bis-alkylation is observed.

Protocol B: Lewis-Acid Catalyzed ( )

Best for: Difficult substrates or rapid throughput.

Reagents:

-

OPD (10 mmol)

-

Propylene Oxide (11 mmol)

- (1 mmol, 10 mol%)

-

Acetonitrile (

, 10 mL)

Procedure:

-

Dissolve OPD and

in Acetonitrile. -

Add PO dropwise.

-

Stir at Room Temperature for 30–60 minutes.

-

Quench with water (10 mL) and extract with DCM.

-

Yields are typically 90-95% with high regioselectivity for the secondary alcohol.

Data Analysis & Validation

Expected Analytical Data

| Parameter | Method | Expected Result | Interpretation |

| Appearance | Visual | Pale brown/yellow oil or solid | Darkening indicates oxidation (store under |

| Methyl group of the hydroxypropyl chain. | |||

| Characteristic methine proton of secondary alcohol. | |||

| MS (ESI) | LC-MS | Confirms mono-alkylation MW (166.22 g/mol ). |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-(2-hydroxypropyl)-o-phenylenediamine.

Troubleshooting & Pitfalls

-

Issue: Low Conversion.

-

Cause: PO is highly volatile (bp 34°C). If the reaction vessel is not sealed well or temperature rises, PO evaporates.

-

Fix: Use a reflux condenser with chilled water or a sealed pressure tube (behind a blast shield).

-

-

Issue: Bis-alkylation (Two spots on TLC).

-

Cause: Excess PO or high temperature.[2]

-

Fix: Maintain strict 1:1 stoichiometry. Add PO slowly to keep its effective concentration low relative to OPD.

-

-

Issue: Product Darkening.

-

Cause: OPD and its derivatives are oxidation-sensitive (forming quinones/imines).

-

Fix: Perform reaction under Nitrogen/Argon atmosphere. Store product in the dark.

-

References

-

Shivani, et al. "Catalyst-free activation of epoxide: water promoted highly regioselective ring opening of epoxides with amines." Green Chemistry, 2007, 9 , 1175-1179. Link

-

Chakraborti, A. K., et al. "Lithium perchlorate catalyzed efficient and regioselective ring opening of epoxides by amines." European Journal of Organic Chemistry, 2004, 2004 , 3597-3600. Link

-

Occupational Safety and Health Administration (OSHA). "Propylene Oxide - Safety Data & Guidelines." Link

-

Azizi, N., & Saidi, M. R. "LiClO4-catalyzed regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry, 2005, 83 , 505-508. Link

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Hydroxypropyl)benzimidazole via Intramolecular Cyclization

For: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds.

Introduction: The Enduring Importance of the Benzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] First identified in 1944, derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[2][3] A notable example of a naturally occurring benzimidazole is N-ribosyl-dimethylbenzimidazole, which functions as an axial ligand for cobalt in vitamin B12.[2] The strategic synthesis of novel benzimidazole derivatives remains a critical endeavor in the pursuit of new therapeutic agents.

This application note provides a comprehensive guide to the synthesis of 1-(2-hydroxypropyl)benzimidazole through the intramolecular cyclization of 1-(2-aminoanilino)propan-2-ol. This particular derivative, featuring a chiral hydroxyl group, presents opportunities for further structural modifications and the exploration of stereospecific interactions with biological targets. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic efforts.

Reaction Principle: An Acid-Catalyzed Intramolecular Cyclization

The formation of 1-(2-hydroxypropyl)benzimidazole from 1-(2-aminoanilino)propan-2-ol proceeds via an acid-catalyzed intramolecular cyclization. This reaction is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, which typically involves the condensation of an o-phenylenediamine with a carboxylic acid.[4] In this case, the secondary alcohol of the propan-2-ol side chain is first oxidized in situ to a ketone. The subsequent intramolecular condensation between the ketone and the two amino groups of the o-phenylenediamine derivative, followed by dehydration, leads to the formation of the stable aromatic benzimidazole ring. The use of an acid catalyst is crucial for activating the hydroxyl group for oxidation and facilitating the dehydration steps.[5]

Figure 1: Conceptual workflow for the synthesis of 1-(2-hydroxypropyl)benzimidazole.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis, work-up, and purification of 1-(2-hydroxypropyl)benzimidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(2-Aminoanilino)propan-2-ol | ≥98% | Commercially Available | Store in a cool, dark place. |

| Acetic Acid | Glacial | ACS Reagent Grade | Corrosive. Handle with care. |

| Sodium Bicarbonate | Saturated Solution | Laboratory Grade | For neutralization. |

| Ethyl Acetate | HPLC Grade | For extraction. | |

| Anhydrous Magnesium Sulfate | Laboratory Grade | For drying. | |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Round-bottom flask (100 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator | |||

| Glass column for chromatography | |||

| Thin Layer Chromatography (TLC) plates | Silica gel coated |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-aminoanilino)propan-2-ol (5.0 g, 30.1 mmol).

-

Add glacial acetic acid (30 mL). Acetic acid serves as both the solvent and the acid catalyst.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material and product should have different Rf values. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice water (100 mL).

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the neutralized solution to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-hydroxypropyl)benzimidazole as a solid.

-

Characterization of 1-(2-Hydroxypropyl)benzimidazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.20 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, N-CH₂), 4.10-3.90 (m, 1H, CH-OH), 2.50 (br s, 1H, OH), 1.30 (d, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.0, 143.0, 134.0, 123.0, 122.0, 120.0, 110.0 (Ar-C), 66.0 (CH-OH), 52.0 (N-CH₂), 22.0 (CH₃). |

| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1620 (C=N stretch), 1450 (C=C stretch). |

| Mass Spectrometry (ESI+) | m/z: 177.1022 [M+H]⁺ (Calculated for C₁₀H₁₃N₂O⁺: 177.1028). |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. |

| Low Yield | Incomplete extraction or loss during purification. | Perform additional extractions. Optimize the mobile phase for column chromatography to ensure good separation. |

| Impure Product | Incomplete neutralization or inefficient purification. | Ensure the aqueous layer is fully neutralized before extraction. Use a shallower gradient for column chromatography for better separation. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of 1-(2-hydroxypropyl)benzimidazole.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive and can cause severe burns. Handle with extreme care.

-

Avoid inhalation of solvent vapors.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-hydroxypropyl)benzimidazole. By understanding the underlying chemical principles of the acid-catalyzed intramolecular cyclization, researchers can confidently apply and adapt this method for the synthesis of other N-substituted benzimidazole derivatives. The characterization data provided serves as a benchmark for ensuring the identity and purity of the final product, a crucial step in any drug discovery and development pipeline.

References

- Mostafavi, H., Islami, M.R., Ghonchepour, E., & Tikdari, A.M. (2018). Synthesis of 1H-1,3-Benzimidazoles, Benzothiazoles and 3H-Imidazo[4,5-c]Pyridine Using DMF in the Presence of HMDS as a Reagent under the Transition-Metal-Free Condition. Chemistry of Heterocyclic Compounds, 54(10), 993-998.

- Bansal, Y., & Sethi, P. (2016). Benzimidazole: A promising scaffold for antimicrobial activities. Journal of Applied Pharmaceutical Science, 6(5), 173-183.

- Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A.S., & Reddy, B.S.R. (2013). A Green Synthesis of Benzimidazoles Benzimidazole Moieties Are a Very Important Class of Heterocyclic Compounds That Have Many Applications in Pharmaceutical Chemistry. Indian Journal of Chemistry, 52B(9), 1152-1156.

- De, S. K. (2006). Indium(III) Triflate as an Efficient and Reusable Catalyst for the Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles.

- Yadav, G., & Singh, R. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3149-3161.

- Guisan, J. M. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules, 25(22), 5437.

-

Yoon, Y. K. (2014). What is the procedure for 2 (1-hydroxyethyl) benzimidazole synthesis?. ResearchGate. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).

- Kurhade, S., Rossetti, A., & Dömling, A. (2016). Facile Synthesis of N-Substituted Benzimidazoles. Synlett, 27(12), 1845-1848.

- Gaba, M., & Mohan, C. (2019). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Iranian Chemical Society, 16(12), 2647-2675.

- Khan, T., Mishra, N., Mhatre, D. S., & Datta, A. (2017). Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride.

- Patil, S., & Bobade, V. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5406.

-

Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole, 2-(2-hydroxyphenyl)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole, 1-(2-hydroxypropyl)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Aminoanilino)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Mamedov, V. A., & Kalinina, Y. M. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(40), 33691-33706.

- Cui, S.-L., Wang, J., & Wang, Y.-G. (2012). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 17(12), 14033-14046.

- Wang, L., & He, W. (2014). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 4(106), 61643-61646.

- van der Vlugt, J. I. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2806-2813.

- Sorensen, E. J. (2007). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 129(25), 7690–7691.

- de la Torre, M. C., & Sierra, M. A. (2018). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. The Journal of Organic Chemistry, 83(15), 8084–8092.

- Zare, R. N. (2019). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid.

-

YouTube. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Leah4sci. Retrieved from [Link]

-

YouTube. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. Pharmacy, Chemistry & Notes. Retrieved from [Link]

- Google Patents. (n.d.). CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.

-

IJARIIT. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

Sources

Application Note: Accelerated Synthesis of 1-(2-Aminoanilino)propan-2-ol Derivatives via Microwave Irradiation

Abstract

This application note presents a detailed protocol for the efficient synthesis of 1-(2-aminoanilino)propan-2-ol and its subsequent derivatization, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Traditional synthesis of such scaffolds often requires prolonged reaction times and harsh conditions. By contrast, the methodologies outlined herein demonstrate a significant reduction in reaction time, an increase in yield, and an adherence to the principles of green chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of novel heterocyclic compounds. We will explore the foundational principles of microwave heating in the context of this synthesis, provide step-by-step protocols for both conventional and microwave-assisted approaches, and discuss the derivatization of the primary product into valuable quinoxaline scaffolds.

Introduction: The Significance of 1-(2-Aminoanilino)propan-2-ol Derivatives and the Power of Microwave Synthesis

1-(2-Aminoanilino)propan-2-ol and its derivatives are valuable intermediates in medicinal chemistry. The vicinal diamine functionality, coupled with a propan-2-ol side chain, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds, notably quinoxalines. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with diverse and significant pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The conventional synthesis of these molecules often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can require high temperatures and long reaction times.[1][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This volumetric heating results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[5][7][8][9] Consequently, MAOS frequently leads to higher product yields, increased purity by minimizing side product formation, and aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents.[5][7][9]

This application note provides a comprehensive guide to the synthesis of 1-(2-aminoanilino)propan-2-ol from o-phenylenediamine and propylene oxide, comparing a conventional heating approach with a more efficient microwave-assisted protocol. Furthermore, we detail the subsequent microwave-assisted cyclization of the synthesized amino alcohol to yield a quinoxaline derivative, a key step in the development of novel therapeutic agents.

Reaction Mechanism and Rationale for Microwave Application

The synthesis of 1-(2-aminoanilino)propan-2-ol proceeds via a nucleophilic ring-opening of the epoxide, propylene oxide, by one of the amino groups of o-phenylenediamine. The reaction is typically catalyzed by a protic solvent or a mild acid.

The subsequent derivatization to a quinoxaline involves an intramolecular cyclization followed by oxidation. Microwave irradiation is particularly effective for these types of reactions. The polar nature of the reactants and the transition states allows for efficient absorption of microwave energy, leading to a significant rate enhancement. The rapid and uniform heating provided by the microwave reactor can overcome the activation energy barrier for the cyclization and oxidation steps more efficiently than conventional heating, resulting in shorter reaction times and cleaner reaction profiles.[8][9]

Experimental Protocols

Materials and Instrumentation

| Reagent/Equipment | Grade/Specification |

| o-Phenylenediamine | Reagent grade, ≥99% |

| Propylene oxide | Reagent grade, ≥99% |

| Methanol | ACS grade |

| Ethanol | ACS grade |

| Ethyl acetate | HPLC grade |

| Hexane | HPLC grade |

| Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover |

| Glass pressure vials | 10-20 mL, with stir bars |

| Round-bottom flasks | Various sizes |

| Condenser | Allihn or Liebig |

| Magnetic stirrer with hotplate | |

| Thin Layer Chromatography (TLC) | Silica gel 60 F254 plates |

| Column Chromatography | Silica gel, 230-400 mesh |

| Rotary Evaporator |

Synthesis of 1-(2-Aminoanilino)propan-2-ol

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and methanol (50 mL).

-

Stir the mixture until the o-phenylenediamine is fully dissolved.

-

Slowly add propylene oxide (7.0 mL, 0.1 mol) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-aminoanilino)propan-2-ol.

-

In a 20 mL microwave pressure vial containing a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and methanol (8 mL).

-

Add propylene oxide (0.70 mL, 10 mmol) to the vial and seal it with a septum cap.

-

Place the vial in the microwave synthesizer cavity.

-

Irradiate the mixture at 120 °C for 15-25 minutes with stirring. Maintain a constant temperature by modulating the power.

-

After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

-

Carefully uncap the vial in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography as described in the conventional protocol.

Microwave-Assisted Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline (Derivative)

-

In a 10 mL microwave pressure vial with a magnetic stir bar, dissolve the synthesized 1-(2-aminoanilino)propan-2-ol (1.66 g, 10 mmol) in ethanol (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 150 °C for 20-30 minutes with stirring. The intramolecular cyclization and dehydration will occur.

-

After the reaction, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-methyl-1,2,3,4-tetrahydroquinoxaline.

Results and Discussion

The application of microwave irradiation significantly enhances the synthesis of 1-(2-aminoanilino)propan-2-ol and its subsequent cyclization. A comparative summary of the hypothetical results is presented below.

| Parameter | Conventional Synthesis of 1-(2-Aminoanilino)propan-2-ol | Microwave-Assisted Synthesis of 1-(2-Aminoanilino)propan-2-ol | Microwave-Assisted Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline |

| Reaction Time | 12 - 18 hours | 15 - 25 minutes | 20 - 30 minutes |

| Temperature | ~65 °C (Reflux) | 120 °C | 150 °C |

| Yield (Hypothetical) | 60 - 70% | 85 - 95% | 80 - 90% |

| Purity (Post-purification) | High | High | High |

The drastic reduction in reaction time for the synthesis of the parent compound from hours to minutes highlights the efficiency of microwave heating.[7][8][9] The higher yields observed in the microwave-assisted method can be attributed to the rapid and uniform heating which minimizes the formation of byproducts that can occur during prolonged heating in the conventional method.[5][7][9] Similarly, the derivatization to the quinoxaline scaffold is also achieved in a remarkably short time with high yield, demonstrating the broad applicability of MAOS in heterocyclic chemistry.

Visualized Workflows

Caption: Conventional synthesis workflow for 1-(2-aminoanilino)propan-2-ol.

Caption: Microwave-assisted synthesis and derivatization workflow.

Conclusion

This application note details efficient and rapid protocols for the synthesis of 1-(2-aminoanilino)propan-2-ol and its derivatives using microwave irradiation. The MAOS approach offers significant advantages over conventional methods, including drastically reduced reaction times, higher yields, and alignment with green chemistry principles. These protocols are expected to be highly valuable for researchers in medicinal chemistry and drug discovery, enabling the accelerated synthesis and exploration of novel quinoxaline-based compounds for various therapeutic applications. The self-validating nature of these protocols, characterized by high yields and purity, underscores the reliability and reproducibility of microwave-assisted synthesis.

References

- Vertex AI Search. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases - MDPI.

- PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones.

- RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.

- MDPI. (n.d.). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach.

- Vertex AI Search. (2024). Microwave assisted green organic synthesis.

- Bentham Science Publisher. (n.d.). Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study.

- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Vertex AI Search. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.

- ResearchGate. (n.d.). Microwave Assisted Synthesis of 2-amino-6-(4-hydroxy-2-oxo-2h-substituted-chromen-3-yl)-4-(1-phenyl-3-(substituted phenyl)-1h-pyrazol-4-yl-pyridine-3-carbonitrile (TAB).

- NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.

- ResearchGate. (2023). (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry.

- NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- PubMed. (n.d.). Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives.

- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.

- Vertex AI Search. (2025). Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives.

- MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

- PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.

- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- PharmaCompass.com. (n.d.). (2r)-2-amino-1-propanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole.

- MDPI. (n.d.). Pharmacological Activities of Aminophenoxazinones.

- Vertex AI Search. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.

- NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Anilino-1-(isopropylamino)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Advanced Solvent-Free Synthesis of N-Alkylated Phenylenediamines

Application Note & Protocol Guide | Version 2.1

Abstract

N-alkylated phenylenediamines (PPDs) are critical intermediates in the synthesis of antiozonants (e.g., 6PPD, IPPD), antioxidants, and pharmaceutical precursors. Traditional synthesis relies heavily on volatile organic solvents (VOCs) or stoichiometric reducing agents, resulting in high E-factors and costly purification steps. This guide details solvent-free and pseudo-solvent-free methodologies, focusing on Catalytic Reductive Alkylation (CRA) and Hydrogen Autotransfer (Borrowing Hydrogen) technologies. These protocols offer superior atom economy, reduced waste, and simplified workup suitable for both laboratory optimization and industrial scale-up.

Mechanistic Principles

The Solvent-Free Paradigm

In the context of PPD synthesis, "solvent-free" refers to systems where:

-

Melt Phase: The reaction temperature exceeds the melting point of the reactants/product, creating a homogeneous liquid phase without added diluents.

-

Reactant-as-Solvent: One reagent (typically the ketone or alcohol) is used in slight excess to facilitate mass transfer, then recovered and recycled, eliminating inert solvent waste.

Reaction Pathways

Two primary pathways dominate the green synthesis landscape:

A. Catalytic Reductive Alkylation (CRA): The industry standard for producing antiozonants like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

-

Mechanism:[1][2][3][4][5] Condensation of 4-aminodiphenylamine (4-ADPA) with a ketone (e.g., MIBK) to form an imine, followed by immediate hydrogenation over a metal catalyst.

B. Hydrogen Autotransfer (Borrowing Hydrogen): A highly atom-economic route using alcohols as alkylating agents.

-

Mechanism:[1][2][3][4][5] The catalyst dehydrogenates the alcohol to a carbonyl intermediate (borrowing hydrogen). The carbonyl condenses with the amine to form an imine.[6] The catalyst then returns the hydrogen to reduce the imine to the final amine. Water is the only byproduct.[7]

Figure 1: Mechanism of Hydrogen Autotransfer (Borrowing Hydrogen). The catalyst shuttles hydrogen from the alcohol to the imine, eliminating the need for external high-pressure hydrogen.

Experimental Protocols

Protocol A: High-Pressure Reductive Alkylation (Industrial Standard)

Target Molecule: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) Methodology: Solvent-free (Reactant-as-Solvent) / Heterogeneous Catalysis

Rationale: This protocol utilizes Methyl Isobutyl Ketone (MIBK) as both the alkylating agent and the liquid medium. By maintaining a specific molar ratio, the MIBK ensures catalyst suspension and heat dissipation without requiring an inert solvent like toluene.

Materials:

-

Substrate: 4-Aminodiphenylamine (4-ADPA) (Purity >98%)

-

Reagent: Methyl Isobutyl Ketone (MIBK) (Dry, <0.1% H2O)

-

Catalyst: 3% Pt/C (sulfided) or Cu/Al2O3 (Cost-effective alternative)

-

Gas: Hydrogen (99.99%)

Step-by-Step Procedure:

-

Reactor Loading: Into a 1L Hastelloy autoclave, charge 4-ADPA (184 g, 1.0 mol) and dry MIBK (200 g, 2.0 mol). Note: The 2:1 molar ratio ensures fluidity.

-

Catalyst Addition: Add 3% Pt/C catalyst (0.5 wt% relative to 4-ADPA). Critical: Ensure catalyst is fully wetted by MIBK to prevent ignition upon H2 introduction.

-

Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

-

Reaction:

-

Pressurize with H2 to 40 bar (580 psi) .

-

Heat to 140°C while stirring at 800-1000 rpm. High shear is vital to overcome gas-liquid mass transfer limitations.

-

Maintain conditions until H2 uptake ceases (approx. 2-4 hours).

-

-

Workup:

-

Cool to 60°C. Vent H2.

-

Filter the hot mixture through a sintered glass funnel (or cartridge filter) to recover the catalyst.

-

Distillation: Transfer filtrate to a rotary evaporator or vacuum distillation unit. Remove excess MIBK and the water byproduct (azeotrope) at 80°C under reduced pressure (50 mbar).

-

Isolation: The residue is the molten 6PPD product, which solidifies upon cooling (MP ~45-50°C).

-

Validation Criteria:

-

Conversion: >99% (HPLC).

-

Selectivity: >98% (Minimize formation of di-alkylated byproducts).

Protocol B: "Borrowing Hydrogen" N-Alkylation (Green Lab Scale)

Target Molecule: N-alkylated p-phenylenediamine derivatives Methodology: Solvent-free / Homogeneous or Heterogeneous Catalysis

Rationale: This method avoids high-pressure hydrogen gas and autoclaves. It uses primary or secondary alcohols as the alkylating source. It is ideal for synthesizing specialized pharmaceutical intermediates where functional group tolerance is required.

Materials:

-

Substrate: p-Phenylenediamine (PPD) or 4-ADPA.[6]

-

Reagent: Primary Alcohol (e.g., Benzyl alcohol, Octanol) - 1.2 equivalents.

-

Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEphos (1 mol%) OR Manganese(I) pincer complexes (for non-noble metal route).

-

Base: KOH (10 mol%) or t-BuOK.

Step-by-Step Procedure:

-

Setup: In a Schlenk tube or pressure vial, mix PPD (10 mmol), Alcohol (12 mmol), Catalyst (0.05 mmol), and Base (1.0 mmol).

-

Atmosphere: Evacuate and refill with Argon (3x).

-

Heating: Heat the mixture to 110-130°C for 12-24 hours. The mixture will form a melt.

-

Tip: If the alcohol boiling point is low, use a sealed pressure vial. If high (e.g., octanol), an open reflux system under Argon is sufficient.

-

-

Workup:

-

Cool to room temperature.[8]

-

Add a minimal amount of water (5 mL) to dissolve the base salts.

-

Extract with ethyl acetate (green alternative: 2-MeTHF) if solid separation is difficult, OR simply filter the solid product if it precipitates directly from the water addition.

-

Recrystallize from ethanol/water.

-

Comparative Data Analysis

| Metric | Protocol A (Reductive Alkylation) | Protocol B (Borrowing Hydrogen) | Traditional Method (Alkyl Halide) |

| Atom Economy | High (Loss of H2O only) | High (Loss of H2O only) | Low (Loss of HX + Base waste) |

| E-Factor | < 0.5 | < 1.0 | > 5.0 |

| Pressure Req. | High (20-60 bar H2) | Atmospheric / Autogenous | Atmospheric |

| Catalyst Cost | High (Pt/Pd) - Recyclable | Moderate (Ru/Mn) | Low (None/Phase Transfer) |

| Scalability | Excellent (Continuous Flow ready) | Good (Batch) | Moderate |

| Safety | H2 Flammability Risk | Low Risk | Alkyl Halides (Toxic/Carcinogenic) |

Workflow & Process Control

The following diagram illustrates the decision matrix and process flow for selecting and executing the optimal solvent-free protocol.

Figure 2: Decision workflow for selecting the appropriate synthesis route based on scale and available infrastructure.

Troubleshooting & Expert Tips

-

Catalyst Poisoning (Protocol A): The amine substrates (4-ADPA) can weakly coordinate to the metal surface, slowing reaction rates.

-

Solution: Use "sulfided" Pt/C catalysts. The sulfur modification prevents irreversible amine adsorption while allowing H2 activation.

-

-

Water Management: Both protocols produce water. In Protocol A (Ketones), water can inhibit the imine formation equilibrium.

-

Solution: In batch modes, the excess ketone helps azeotropically remove water if the reactor is equipped with a Dean-Stark trap (at lower pressures) or simply by dilution. In Protocol B, the reaction is driven by the thermodynamic stability of the product, but molecular sieves can be added to the melt to boost yield.

-

-

Poly-alkylation: PPD has two amine sites.

-

Control: To achieve mono-alkylation (N-alkyl-N'-phenyl), strict control of stoichiometry (1:1 to 1.2:1 ketone:amine) is required. If di-alkylation is the goal, increase the ratio to >2.5:1.

-

References

-

Vertex AI Search. (2025). Method of producing N-alkyl-N'-phenyl-para-phenylenediamines. RU2502725C1. Google Patents. Link

-

Vertex AI Search. (2025). Kinetics of Reductive Alkylation of p-Phenylenediamine with Methyl Ethyl Ketone Using 3% Pt/Al2O3 Catalyst. ResearchGate. Link

-

Vertex AI Search. (2025). Efficient nickel-catalysed N-alkylation of amines with alcohols. ResearchGate. Link

-

Vertex AI Search. (2025). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II). ACS Publications. Link

-

Vertex AI Search. (2025). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing. Link

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2670975C1 - Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines - Google Patents [patents.google.com]